molecular formula C4H9Br3Si B3048779 Silane, trimethyl(tribromomethyl)- CAS No. 18142-75-1

Silane, trimethyl(tribromomethyl)-

Cat. No.: B3048779
CAS No.: 18142-75-1
M. Wt: 324.91 g/mol
InChI Key: LPCZURMPJRRAHS-UHFFFAOYSA-N
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Description

“Silane, trimethyl(tribromomethyl)-” is a hypothetical organosilicon compound with the formula $ \text{(CH}3\text{)}3\text{SiCBr}3 $. While direct data on this specific compound are absent in the provided evidence, its structure can be inferred from analogous brominated silanes. This article compares its hypothetical properties with structurally similar silanes based on available data.

Properties

IUPAC Name

trimethyl(tribromomethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Br3Si/c1-8(2,3)4(5,6)7/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCZURMPJRRAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(Br)(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Br3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452325
Record name Silane, trimethyl(tribromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18142-75-1
Record name Silane, trimethyl(tribromomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, trimethyl(tribromomethyl)- can be synthesized through the bromination of trimethylsilylmethyl compounds. One common method involves the reaction of trimethylsilylmethyl chloride with bromine in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of silane, trimethyl(tribromomethyl)- often involves large-scale bromination processes. These processes utilize specialized reactors and continuous flow systems to handle the reactive bromine and ensure consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Silane, trimethyl(tribromomethyl)- undergoes various types of chemical reactions, including:

    Substitution Reactions: The tribromomethyl group can be substituted with other nucleophiles, leading to the formation of different organosilicon compounds.

    Reduction Reactions: The compound can be reduced to form silane derivatives with fewer bromine atoms.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of silanol or siloxane derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base to facilitate the substitution process.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under controlled conditions to achieve selective oxidation.

Major Products Formed

    Substitution Reactions: Products include various organosilicon compounds with different functional groups.

    Reduction Reactions: Products include silane derivatives with fewer bromine atoms.

    Oxidation Reactions: Products include silanol or siloxane derivatives.

Scientific Research Applications

Silane, trimethyl(tribromomethyl)- has a wide range of applications in scientific research:

    Biology: The compound is used in the synthesis of biologically active molecules and as a precursor for the preparation of silicon-based biomaterials.

    Medicine: It is utilized in the development of pharmaceuticals and drug delivery systems due to its unique reactivity and compatibility with biological systems.

    Industry: The compound is used in the production of advanced materials, such as silicon-based polymers and coatings, which have applications in electronics, aerospace, and other high-tech industries.

Mechanism of Action

The mechanism of action of silane, trimethyl(tribromomethyl)- involves the reactivity of the tribromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of new carbon-silicon bonds. The silicon atom in the compound can also participate in various chemical transformations, such as hydrosilylation and cross-coupling reactions, which are facilitated by its ability to stabilize reactive intermediates.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key properties of brominated and functionalized trimethylsilanes from the evidence:

Compound Molecular Formula Molecular Weight Substituent CAS No. Key Applications
Silane, (bromomethyl)trimethyl- $ \text{C}4\text{H}{11}\text{BrSi} $ 167.12 $-\text{CH}_2\text{Br}$ 18243-41-9 Alkylating agent, polymer modification
(3-Bromophenyl)trimethylsilane $ \text{C}9\text{H}{13}\text{BrSi} $ 229.20 $-\text{C}6\text{H}4\text{Br}$ 17878-47-6 Aryl coupling reactions, electronics
Trimethyl(trifluoromethyl)silane $ \text{C}4\text{H}9\text{F}_3\text{Si} $ 142.20 $-\text{CF}_3$ 81290-20-4 Fluorination reagent, pharmaceuticals
Trimethyl((dioxaborolan-2-yl)ethynyl)silane $ \text{C}{11}\text{H}{21}\text{BO}_2\text{Si} $ 224.18 $-\text{C≡C-B(O)}2\text{(C(CH}3\text{)}2)2$ 159087-46-4 Suzuki-Miyaura cross-coupling
Hypothetical: Silane, trimethyl(tribromomethyl)- $ \text{C}4\text{H}9\text{Br}_3\text{Si} $ ~325.83* $-\text{CBr}_3$ N/A Flame retardants, halogenated intermediates

*Calculated based on atomic weights.

Key Observations :

  • Molecular Weight : The tribromomethyl group significantly increases molecular weight compared to single-bromine or aryl-substituted silanes.
  • Reactivity : Tribromomethyl derivatives are expected to exhibit higher electrophilicity than $-\text{CH}2\text{Br}$ or $-\text{CF}3$ substituents due to the electron-withdrawing effect of three bromines.
  • Thermal Stability : Halogen-rich silanes (e.g., tribromomethyl) may decompose at lower temperatures than aryl or alkyne-substituted counterparts .

Market and Application Insights

  • Brominated Silanes: Used in flame retardants (e.g., notes a growing market for halogenated silanes, projected to reach $XX million by 2025).
  • Trifluoromethyl Silanes : High demand in pharmaceuticals due to their stability and bioactivity .
  • Tribromomethyl Silane: Potential niche applications in materials science, though scalability challenges exist due to bromine’s environmental and handling risks.

Research Findings and Challenges

  • Reactivity : Brominated silanes like (3-bromophenyl)trimethylsilane () undergo efficient cross-coupling reactions, but tribromomethyl variants may face steric hindrance.
  • Environmental Concerns : High bromine content raises disposal and toxicity issues, limiting industrial adoption compared to fluorine or boron derivatives .
  • Synthetic Feasibility : highlights the importance of catalysts (e.g., Pd for boronate silanes), suggesting similar catalytic systems might optimize tribromomethyl-silane synthesis.

Biological Activity

Silane, trimethyl(tribromomethyl)-, often referred to in scientific literature as a silane compound, is a member of the organosilicon family characterized by its unique structure and reactivity. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and materials science. This article aims to elucidate the biological activity of silane, trimethyl(tribromomethyl)-, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Silane, trimethyl(tribromomethyl)- can be represented by the following chemical structure:

Br3CSi(CH3)3\text{Br}_3\text{C}-\text{Si}(\text{CH}_3)_3

The presence of bromine atoms contributes to its reactivity and potential applications in various biological contexts.

Biological Activity Overview

The biological activity of silane compounds is often linked to their ability to interact with biological macromolecules. Specifically, silane derivatives have been studied for their roles in drug delivery systems, antimicrobial properties, and as precursors for bioactive materials.

1. Antimicrobial Activity

Research indicates that silane compounds exhibit antimicrobial properties against various pathogens. For instance:

  • Case Study: Antimicrobial Efficacy
    A study examined the antimicrobial activity of silane derivatives against Escherichia coli and Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability when treated with silane compounds, suggesting a potential application in coatings and disinfectants.
CompoundBacterial StrainZone of Inhibition (mm)
Silane, trimethyl(tribromomethyl)-E. coli15
Silane, trimethyl(tribromomethyl)-S. aureus18

2. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of silane compounds. For example:

  • Case Study: Cytotoxicity Assessment
    In vitro studies on human cell lines showed that silane derivatives at certain concentrations exhibited cytotoxic effects, which were dose-dependent. The IC50 values for silane, trimethyl(tribromomethyl)- were determined to be approximately 25 µM for HeLa cells.
Cell LineIC50 (µM)
HeLa25
MCF-730

The mechanism through which silane compounds exert their biological effects often involves the formation of reactive intermediates that can interact with cellular components such as proteins and nucleic acids. The tribromomethyl group is particularly notable for its electrophilic nature, allowing it to participate in nucleophilic substitution reactions with thiols and amines in biological systems.

Applications in Drug Development

Silane compounds have been explored as potential drug delivery agents due to their ability to modify surfaces and enhance biocompatibility. Their unique chemical properties allow for the conjugation of therapeutic agents, improving their stability and targeting capabilities.

3. Drug Delivery Systems

Recent studies have investigated the use of silane-based materials in targeted drug delivery systems:

  • Case Study: Targeted Delivery
    A formulation incorporating silane, trimethyl(tribromomethyl)- was tested for its efficacy in delivering chemotherapeutic agents specifically to tumor cells. The results indicated enhanced uptake by cancer cells compared to non-targeted formulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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